Methyl 3-fluorothiophene-2-carboxylate
Overview
Description
Methyl 3-fluorothiophene-2-carboxylate is an organic compound with the molecular formula C6H5FO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a fluorine atom at the third position and a carboxylate ester group at the second position of the thiophene ring
Mechanism of Action
Target of Action
Methyl 3-fluorothiophene-2-carboxylate (MFC) is a fluorinated thiophene derivative It’s known that fluorinated thiophenes are used in various areas such as conjugated polymers, antistatic agents, and various oligomers . They are also part of numerous bioactive substances including herbicides, xanthine oxidase inhibitors, and compounds for sleep modulation therapy .
Mode of Action
The fluorine atom in mfc is introduced into the thiophene ring using the schiemann reaction . This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate to produce the corresponding fluoroaromatic compound .
Biochemical Pathways
The introduction of a fluorine atom into the thiophene ring could potentially influence various biochemical pathways, given the wide range of applications of fluorinated thiophenes .
Pharmacokinetics
The compound’s molecular weight (16118 g/mol) and its physical form (crystal - powder) suggest that it could have reasonable bioavailability .
Result of Action
Mfc has been used as an electrolyte film-forming additive to improve the cycle performance of lini08Co015Al005O2 (NCA) cathodes in high energy density lithium-ion batteries (LIBs) . This suggests that MFC can contribute to the formation of a robust cathode electrolyte interphase .
Action Environment
It’s known that mfc is stored in a refrigerator, suggesting that low temperatures may be required to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 3-fluorothiophene-2-carboxylate involves the Schiemann reaction. This reaction introduces a fluorine atom into the thiophene ring using 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate as a precursor. The reaction proceeds with a yield of 67% . The product, this compound, can then be saponified to yield 3-fluorothiophene-2-carboxylic acid, which is subsequently decarboxylated to afford 3-fluorothiophene in 93% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Schiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-fluorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
3-Fluorothiophene: A simpler analog without the carboxylate ester group.
3-Fluorothiophene-2-carboxylic acid: The acid form of the compound.
Methyl 5-bromo-4-fluorothiophene-2-carboxylate: A brominated analog.
Uniqueness
Methyl 3-fluorothiophene-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group on the thiophene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a functional additive in industrial applications .
Properties
IUPAC Name |
methyl 3-fluorothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIUEFZYSXIGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441994 | |
Record name | Methyl 3-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100421-52-1 | |
Record name | Methyl 3-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges were encountered in utilizing Methyl 3-fluorothiophene-2-carboxylate for synthesizing 2-amino-3-fluorothiophene?
A2: Although this compound was successfully synthesized, converting it to 2-amino-3-fluorothiophene proved challenging. Attempts to convert its hydrazide derivative to the target aminofluorothiophene using the Curtius reaction were unsuccessful []. This suggests that alternative synthetic routes or modifications to the reaction conditions might be necessary to achieve the desired transformation.
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